4-Iododexetimide

Description

Historical Context of Dexetimide (B1670337) and its Stereoisomers in Cholinergic System Investigation

The story of 4-Iododexetimide begins with its parent compound, dexetimide. Dexetimide, chemically known as (S)-(+)-3-phenyl-3-[(l-phenylmethyl)-4-piperidinyl]-2,6-piperidinedione, emerged as a potent and stereospecific antagonist of muscarinic acetylcholine (B1216132) receptors. acs.orgnih.gov A critical aspect of its utility in research is its stereoisomerism. Dexetimide is the dextrorotatory ((+)-) isomer and exhibits high affinity for mAChRs. acs.org In contrast, its enantiomer, levetimide (B1674941) (the levorotatory (–)-isomer), has a dramatically lower affinity for these receptors, reportedly by a factor of about 1000. acs.org

This thousand-fold difference in binding affinity between the two stereoisomers made them invaluable tools for receptor research. acs.org Dexetimide could be used to bind specifically to mAChRs, while levetimide could be used as a control to measure non-specific binding—the portion of binding that is not to the receptor of interest. capes.gov.brnih.gov This principle of stereospecificity, where the biological activity resides almost exclusively in one isomer, became a cornerstone for validating receptor-ligand interactions in both in vitro and in vivo studies. acs.orgnih.gov Early research using tritiated dexetimide demonstrated its utility in localizing acetylcholine receptors, laying the groundwork for the development of derivatives suitable for non-invasive imaging techniques. nih.gov

Rationale for the Development of 4-Iododexetimide as a Molecular Probe for Muscarinic Acetylcholine Receptors (mAChRs)

The primary motivation for developing 4-Iododexetimide was the need for a high-quality radioligand to image mAChRs in the living human brain using Single Photon Emission Computed Tomography (SPECT). acs.orgmdpi.com SPECT is a nuclear medicine imaging technique that requires a radioactive tracer that emits gamma rays. nih.gov While other tracers existed, such as [¹²³I]-4-iodoquinuclidinyl benzylate (4-IQNB), they had significant drawbacks, including relatively low radiochemical yields, which made widespread clinical studies economically challenging. acs.org

Researchers sought to create a new tracer with several key characteristics:

High Affinity and Selectivity: The new compound needed to bind strongly and specifically to mAChRs. Dexetimide was an ideal starting point due to its already established potent antagonism at these receptors. acs.org

Suitability for Radiolabeling: The molecule had to be modifiable to incorporate a SPECT-compatible radioisotope, like Iodine-123 ([¹²³I]), without losing its favorable binding properties. acs.org The addition of an iodine atom at the 4-position of the benzyl (B1604629) group of dexetimide proved to be a successful strategy. acs.org

High-Yield Synthesis: The radiolabeling process needed to be efficient and produce the tracer at a high specific activity (a high ratio of radioactivity to the mass of the compound). acs.org The synthesis of [¹²⁵I]- and [¹²³I]-4-iododexetimide was shown to be efficient, providing a significant advantage over previous methods. acs.orgacs.org

Stereospecificity for In Vivo Control: Just as with the parent compounds, the iodinated versions, [¹²³I]-4-iododexetimide ([¹²³I]IDex) and its inactive enantiomer [¹²³I]-4-iodolevetimide ([¹²³I]ILev), could be used in tandem. capes.gov.brnih.gov This allows for the direct measurement of non-specific binding in vivo, a critical factor for accurately quantifying specific receptor binding. capes.gov.brnih.gov Subtracting the image data from [¹²³I]ILev from that of [¹²³I]IDex provides a map of specific receptor binding. capes.gov.brnih.gov

The development of 4-Iododexetimide was therefore a targeted effort to overcome the limitations of existing tools and provide a more robust and economically viable probe for the non-invasive study of mAChRs in health and disease. acs.org

Overview of Key Academic Research Trajectories for 4-Iododexetimide

Following its synthesis, 4-Iododexetimide, particularly its radiolabeled forms ([¹²³I]IDex and [¹²⁵I]IDex), became the subject of extensive academic research to characterize its properties and validate its use for imaging mAChRs in both the central nervous system and peripheral tissues like the heart.

In Vitro and In Vivo Characterization: Initial studies focused on the fundamental binding characteristics of the compound. In vitro binding assays using rat brain membranes confirmed that 4-iododexetimide retained high affinity for mAChRs. acs.org Subsequent in vivo studies in animals demonstrated that the tracer distributed in the brain in a pattern consistent with the known density of muscarinic receptors, with high uptake in receptor-rich areas like the cortex and striatum, and low uptake in the cerebellum, which has very few mAChRs. acs.orgcapes.gov.br The binding was shown to be saturable and stereospecific, as co-injection of non-radioactive dexetimide (but not levetimide) or atropine (B194438) could block the binding of the radiotracer. acs.orgnih.gov

Human Brain Imaging with SPECT: A pivotal research trajectory was the application of [¹²³I]IDex for imaging mAChRs in the human brain. capes.gov.brnih.gov These studies confirmed the findings from animal models, showing high uptake of [¹²³I]IDex in the neostriatum and neocortex, which are rich in muscarinic receptors. capes.gov.brnih.gov In contrast, its inactive stereoisomer, [¹²³I]ILev, showed low, uniform uptake that was not related to receptor distribution, effectively representing blood flow and non-specific binding. capes.gov.brnih.gov The high ratio of specific to non-specific binding (six to seven times higher for [¹²³I]IDex than [¹²³I]ILev in the neocortex) demonstrated its potential to detect even small changes in receptor characteristics in vivo. capes.gov.brnih.gov

Receptor Subtype Selectivity: While initially considered a non-subtype-selective antagonist, later research aimed to characterize the binding affinity of 4-iododexetimide for the five distinct muscarinic receptor subtypes (M1-M5). nih.gov These studies, using modern techniques with cloned human receptors, revealed that while 4-iododexetimide binds with high affinity to multiple subtypes, it shows a preference for the M1 receptor. snmjournals.org For instance, one study found its affinity for the M1 receptor to be 1.9 to 16.9 times higher than for the other four subtypes. Despite this preference, its binding to other subtypes, particularly M4, remains high. snmjournals.org However, studies in knockout mice showed that only the absence of the M1 receptor significantly reduced [¹²⁷I]-iododexetimide binding in the brain, suggesting that in M1-rich brain regions, the signal from [¹²³I]IDex SPECT predominantly reflects M1 receptor availability. snmjournals.orgresearchgate.net

| Receptor Subtype | Ki (pM) | Selectivity Ratio (Ki subtype / Ki M1) |

|---|---|---|

| M1 | 337 | 1.0 |

| M2 | 1280 | 3.8 |

| M3 | 5700 | 16.9 |

| M4 | 640 | 1.9 |

| M5 | 2200 | 6.5 |

| Receptor Subtype | IC₅₀ (nM) |

|---|---|

| M1 | 31 |

| M2 | 80 |

| M3 | 641 |

| M4 | 125 |

| M5 | 231 |

Myocardial Imaging: Research also explored the use of 4-Iododexetimide for imaging mAChRs in the heart. nih.govnih.govosti.gov These receptors play a role in regulating cardiac function. Studies in rats showed high accumulation of [¹²⁵I]iododexetimide in the atrium and ventricles, which could be blocked by atropine. nih.gov However, the heart-to-lung and heart-to-liver ratios were low, and non-specific binding was relatively high, raising questions about its utility for SPECT imaging of myocardial mAChRs. nih.govgoogle.com To address this, a quaternary ammonium (B1175870) derivative, [¹²³I]N-methyl-4-iododexetimide, was developed. This derivative is unable to cross the blood-brain barrier, restricting its binding to peripheral receptors and showing improved heart-to-lung ratios. nih.govgoogle.com

Current Gaps and Future Directions in 4-Iododexetimide-Related Research

Despite its successes, research on 4-Iododexetimide has highlighted several limitations and pointed toward future avenues of investigation in the broader field of mAChR imaging. mdpi.comresearchgate.net

Gaps in Knowledge:

Subtype Selectivity: The most significant gap for 4-Iododexetimide is its lack of true subtype specificity. nih.gov While it preferentially binds to M1 receptors in vivo, its high affinity for other subtypes complicates the interpretation of results, especially in regions where multiple subtypes are expressed at similar levels. snmjournals.org

Limitations of SPECT: As a SPECT tracer, [¹²³I]IDex is subject to the inherent limitations of the technology, such as lower sensitivity and spatial resolution compared to Positron Emission Tomography (PET). mdpi.comnih.gov The field of molecular neuroimaging has largely shifted towards developing PET tracers for their superior quantification capabilities. mdpi.comresearchgate.netmoravek.com In the last two decades, few new SPECT tracers for mAChRs have been developed. mdpi.com

Future Directions:

Development of Subtype-Selective PET Tracers: The primary future direction is the development of PET radioligands with high selectivity for individual mAChR subtypes (M1-M5). mdpi.comresearchgate.netumich.edu Such tracers would allow for a more precise investigation of the roles of each receptor subtype in neuropsychiatric diseases and would be invaluable for the development of subtype-selective drugs. mdpi.comnih.gov

Fluorine-18 (B77423) Labeled Analogues: Following the path of 4-Iododexetimide, a fluorine-18 labeled analogue, [¹⁸F]4-fluorobenzyl dexetimide ([¹⁸F]F-DEX), has been developed for PET imaging. mdpi.comresearchgate.net Fluorine-18 is a preferred radionuclide for PET due to its favorable decay characteristics. nih.gov While [¹⁸F]F-DEX has shown good brain uptake in human studies, its subtype selectivity has not been fully evaluated. mdpi.com

Focus on Allosteric Binding Sites: Future tracer design may target allosteric binding sites on mAChRs rather than the highly conserved orthosteric site where acetylcholine and antagonists like dexetimide bind. researchgate.net Targeting these unique sites could yield tracers with greater subtype selectivity. researchgate.net

Probing Endogenous Acetylcholine Release: Research has shown that endogenous acetylcholine can compete with 4-iododexetimide for receptor binding. nih.gov This suggests that tracers like [¹²³I]IDex could potentially be used not just to measure receptor density, but also to investigate dynamic changes in acetylcholine release in the brain in vivo, an exciting and challenging area for future research. nih.gov

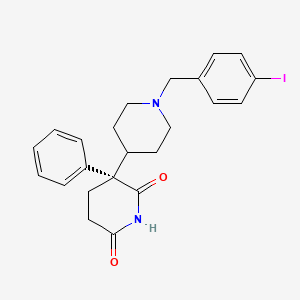

Structure

3D Structure

Properties

CAS No. |

119478-57-8 |

|---|---|

Molecular Formula |

C23H25IN2O2 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(3S)-3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1 |

InChI Key |

WJLRTFJPHDSXAF-HSZRJFAPSA-N |

SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Isomeric SMILES |

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Synonyms |

4-(125I)iododexetimide 4-iododexetimide 4-iododexetimide, 123I-labeled 4-iododexetimide, 125I-labeled 4-iodolevetimide 4-iodolevetimide, 125I-labeled |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Production

Chemical Synthesis of Non-Radioactive 4-Iododexetimide

The creation of non-radioactive 4-iododexetimide serves as a fundamental prerequisite for various research applications, including its use as a standard for analytical purposes and as a precursor in radiolabeling.

Multi-Step Synthetic Routes and Reaction Mechanisms

The synthesis of 4-iododexetimide is a multi-step process that begins with precursor molecules and involves a series of chemical transformations. A common route involves the alkylation of a piperidine (B6355638) derivative. For instance, (S)-3-Phenyl-3-(4-piperidinyl)-2,6-piperidinedione can be reacted with an appropriately substituted benzyl (B1604629) bromide, such as 4-(trimethylsilyl)benzyl bromide, to introduce the necessary phenyl group with a handle for subsequent iodination. acs.org

Another approach involves the direct alkylation of dexetimide (B1670337). In one example, 4-iododexetimide was dissolved in dry benzene (B151609) and treated with one equivalent of methyl iodide. google.com The solution was left to stand overnight in the dark, resulting in the precipitation of N-methyl-4-iododexetimide as a white solid. google.com This method highlights a direct methylation step to achieve the final product.

Optimization of Synthetic Pathways for Research Scale

For research purposes, synthetic pathways are optimized to ensure efficient and reliable production of 4-iododexetimide. This includes refining reaction conditions, such as solvent choice, temperature, and reaction time, to maximize yield and purity. Purification techniques, such as high-performance liquid chromatography (HPLC), are essential to isolate the desired compound from byproducts and unreacted starting materials. google.comnih.gov For example, a semi-preparative HPLC on a C18 reverse-phase column is a common method for purification. google.com

Stereoselective Synthesis and Enantiomeric Purity (e.g., differentiation from 4-Iodolevetimide)

The biological activity of 4-iododexetimide is highly dependent on its stereochemistry. Therefore, stereoselective synthesis is crucial to produce the desired (S)-enantiomer, dexetimide, while avoiding the formation of its pharmacologically inactive (R)-enantiomer, levetimide (B1674941). The synthesis of the enantiomerically pure starting materials, such as (S)-3-Phenyl-3-(4-piperidinyl)-2,6-piperidinedione, is a key determinant of the final product's enantiomeric purity. acs.org The inactive enantiomer, 4-iodolevetimide, is often synthesized using the corresponding (R)-enantiomer of the precursor for use as a negative control in biological assays. acs.org This allows researchers to differentiate specific receptor binding from non-specific interactions. vulcanchem.com In vitro binding studies have confirmed that while [123I]4-iododexetimide shows significant binding to muscarinic receptors, [123I]4-iodolevetimide exhibits no specific binding. vulcanchem.com

Radiosynthesis of Iodine-123 (¹²³I)-4-Iododexetimide

The utility of 4-iododexetimide as an imaging agent relies on its successful labeling with a suitable radioisotope, most commonly Iodine-123 (¹²³I).

Electrophilic Iododesilylation and Oxidizing Agents (e.g., Chloramine-T)

A widely used method for the radiosynthesis of [¹²³I]-4-iododexetimide is electrophilic iododesilylation. This reaction involves the substitution of a trimethylsilyl (B98337) group on a precursor molecule with radioactive iodine. acs.org The precursor, often a silylated derivative of dexetimide, is reacted with sodium [¹²³I]iodide in the presence of an oxidizing agent. nih.govvulcanchem.com

Chloramine-T is a commonly employed oxidizing agent in this process. nih.govvulcanchem.comresearchgate.net It facilitates the in-situ generation of an electrophilic iodine species that then attacks the electron-rich aromatic ring at the position of the silyl (B83357) group, leading to the formation of the desired iodinated product. The reaction is typically carried out in an acidic medium, such as trifluoroacetic acid. google.com

Radiochemical Yield and Efficiency Optimization

The efficiency of the radiosynthesis is measured by the radiochemical yield, which is the percentage of the initial radioactivity that is incorporated into the final product. Optimization of reaction conditions is crucial to maximize this yield and the specific activity of the radiotracer. Factors influencing the yield include the amounts of precursor and oxidizing agent, reaction temperature, and time.

For the radiosynthesis of [¹²³I]-N-methyl-4-iododexetimide, a two-step process involving electrophilic iododesilylation followed by N-methylation with methyl iodide has been reported to achieve radiochemical yields of 80 ± 11%. nih.govresearchgate.net The total synthesis time for this procedure was approximately 100 minutes, resulting in a high specific activity of over 2000 Ci/mmol. nih.govresearchgate.net Purification of the final radiolabeled product is typically achieved using semi-preparative HPLC to ensure high radiochemical and chemical purity (often >97%). google.com

Table 1: Radiosynthesis Parameters for [¹²³I]-N-methyl-4-iododexetimide

| Parameter | Value | Reference |

|---|---|---|

| Method | Electrophilic iododesilylation followed by N-methylation | nih.gov |

| Oxidizing Agent | Chloramine-T | nih.gov |

| Radiochemical Yield | 80 ± 11% | nih.gov |

| Synthesis Time | 100 minutes | nih.gov |

| Specific Activity | >2000 Ci/mmol | nih.gov |

| Purification | Semi-preparative HPLC | google.comnih.gov |

Purification Techniques (e.g., Semi-Preparative HPLC)

The purification of radiolabeled compounds is critical to ensure that the final product is free from non-radioactive impurities and radiochemical byproducts, which could interfere with in vivo and in vitro studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of radiotracers like 4-iododexetimide. nih.gov

Specifically, semi-preparative HPLC is employed to isolate the desired radiolabeled compound from the reaction mixture. nih.govresearchgate.net This technique is suitable for handling the small masses (milligram to gram level) of material typically produced in radiopharmaceutical synthesis. credencescientific.com The process involves injecting the crude reaction mixture onto an HPLC column, where the components are separated based on their affinity for the stationary phase. thermofisher.comwaters.comgilson.com For instance, in the radiosynthesis of [¹²³I]N-methyl-4-iododexetimide, semi-preparative HPLC was successfully used to purify the final product, achieving high radiochemical yields. nih.govresearchgate.net The use of modern instrumentation with features like automated fraction collection and optimized fluidics helps to maintain the resolution achieved in analytical scale separations, ensuring high purity of the isolated radioligand. thermofisher.com

The choice of HPLC conditions, such as the column type (e.g., reversed-phase C18), mobile phase composition, and flow rate, is crucial for achieving optimal separation. nih.govthermofisher.comwaters.com For example, a reversed-phase HPLC method can effectively separate the radiolabeled 4-iododexetimide from its precursor and other reaction components.

Specific Activity Considerations for Radioligand Applications

Specific activity, defined as the amount of radioactivity per unit mass of a compound (typically expressed in Curies per millimole, Ci/mmol), is a critical parameter for radioligands used in receptor binding studies. nih.govrevvity.com For a radioligand to be effective, it must have a high specific activity to allow for the detection of a small number of receptors without causing a pharmacological effect. nih.gov

In the context of 4-iododexetimide, achieving high specific activity is paramount. The theoretical maximum specific activity for a compound labeled with a single ¹²⁵I atom is approximately 2200 Ci/mmol. revvity.com Syntheses of radioiodinated dexetimide derivatives have reported achieving very high specific activities. For example, the radiosynthesis of [¹²³I]N-methyl-4-iododexetimide yielded a product with a specific activity greater than 2000 Ci/mmol. nih.gov Another synthesis of radioiodinated p-iododexetimide reported specific activities above 600 mCi/μmole (600 Ci/mmol).

The use of "no-carrier-added" (NCA) methods is essential for maximizing specific activity. snmjournals.org NCA implies that the radioisotope is essentially free of its stable, non-radioactive counterpart. This is important because the presence of non-radioactive ("cold") ligand would compete with the radiolabeled ligand for receptor binding sites, thereby reducing the signal-to-noise ratio in imaging or binding assays. nih.gov

Radiosynthesis of Iodine-125 (B85253) (¹²⁵I)-4-Iododexetimide

The radiosynthesis of [¹²⁵I]-4-iododexetimide typically involves the introduction of the iodine-125 isotope into a suitable precursor molecule. acs.org A common method is electrophilic radioiodination, where an oxidizing agent is used to convert [¹²⁵I]iodide into an electrophilic iodine species that can then react with an activated position on the precursor. nih.govnih.gov

One established method utilizes a trialkylstannyl precursor, such as a tributylstannyl derivative. nih.govnih.gov This precursor allows for regioselective iodination, ensuring the iodine atom is attached to the desired position on the aromatic ring. nih.gov The reaction is typically carried out using an oxidizing agent like chloramine-T. nih.govnih.gov The stannylated precursor is reacted with Na¹²⁵I in the presence of the oxidizing agent, leading to the replacement of the tributylstannyl group with the iodine-125 atom. nih.gov

Another approach involves the use of a p-trimethylsilylbenzyl bromide precursor. In this multi-step synthesis, the precursor is first radioiodinated via an electrophilic substitution reaction, and the resulting radioiodinated benzyl bromide is then used to alkylate nordexetimide to yield [¹²⁵I]-4-iododexetimide. This method has been shown to produce the final product with high radiochemical purity and specific activity.

Design and Preparation of Synthetic Precursors for Radiolabeling

The design and synthesis of an appropriate precursor are fundamental to a successful radiosynthesis. nih.govnih.gov The precursor must be designed to allow for the efficient and regioselective incorporation of the radioisotope in the final step of the synthesis. nih.gov This strategy minimizes the handling of radioactive materials and often leads to higher specific activity. nih.gov

For the radioiodination of 4-iododexetimide, organotin and organosilane precursors have proven effective. acs.orgnih.govnih.gov

Organotin Precursors: Tributylstannyl derivatives of the dexetimide scaffold are synthesized to facilitate radioiododestannylation. nih.govnih.gov This involves creating a stable precursor where a tributyltin group is attached to the aromatic ring at the position intended for iodination. nih.gov The C-Sn bond is readily cleaved by electrophilic iodine, allowing for efficient and site-specific labeling. nih.gov

Organosilane Precursors: Arylsilane precursors, such as those with a trimethylsilyl group, can also be used for electrophilic iododesilylation. nih.govacs.org These precursors are often stable and can be prepared through various synthetic routes. researchgate.net For example, a p-trimethylsilylbenzyl bromide precursor was synthesized for the production of radioiodinated p-iododexetimide.

The choice between different precursors can depend on factors such as the stability of the precursor, the ease of synthesis, and the efficiency of the subsequent radiolabeling reaction. nih.govresearchgate.net

Pharmacological Characterization in Preclinical Research Models

In Vitro Receptor Binding Assays

The initial characterization of a novel compound often begins with in vitro receptor binding assays to determine its affinity and selectivity for its target receptors. For 4-Iododexetimide, these studies have been crucial in elucidating its interaction with the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).

Determination of Binding Affinity (Kᵢ, Kᴅ) for mAChR Subtypes (M1, M2, M3, M4, M5) in Tissue Homogenates and Recombinant Cell Lines

In vitro binding assays have consistently demonstrated that 4-Iododexetimide possesses a high affinity for muscarinic acetylcholine receptors. Early studies using tissue homogenates, which contain a mixture of mAChR subtypes, provided initial evidence of this potent binding. snmjournals.org For instance, research on rat myocardial tissue, which is rich in mAChRs, revealed a high in vitro affinity, with a dissociation constant (Kd) of 14.0 nM. nih.govresearchgate.net

More recent and detailed investigations have utilized recombinant cell lines, such as Chinese hamster ovary (CHO) cells, engineered to express individual human mAChR subtypes (hM1-hM5). snmjournals.orgsnmjournals.org This approach allows for a precise determination of the compound's affinity for each specific subtype. One such study, using competitive binding experiments with the radioligand ³H-N-methylscopolamine, determined that the non-radioactive form, ¹²⁷I-Iododexetimide, exhibits a very high affinity for the human M1 receptor, with a mean inhibition constant (Ki) of 337 pM. snmjournals.orgsnmjournals.org While the affinity for the other subtypes was also high, the compound displayed the highest affinity for the M1 receptor. snmjournals.orgsnmjournals.org

Binding Affinity of ¹²⁷I-Iododexetimide for Human mAChR Subtypes

| Receptor Subtype | Mean Kᵢ (pM) |

|---|---|

| M1 | 337 |

| M2 | Not explicitly stated in pM, but lower affinity than M1 |

| M3 | Not explicitly stated in pM, but lower affinity than M1 |

| M4 | Not explicitly stated in pM, but lower affinity than M1 |

| M5 | Not explicitly stated in pM, but lower affinity than M1 |

Data derived from competitive binding experiments in recombinant cell lines. snmjournals.orgsnmjournals.org

Ligand Selectivity Profiling Across mAChR Subtypes and Other Neurotransmitter Receptors

While 4-Iododexetimide binds with high affinity to all five muscarinic receptor subtypes, it exhibits a degree of selectivity, particularly for the M1 subtype. Radioligand binding experiments have shown that ¹²⁷I-Iododexetimide has a 2-fold selectivity for the human M1 receptor over the human M4 receptor and a 4-fold selectivity over the human M2 and M5 receptors. snmjournals.orgsnmjournals.org This preference for the M1 receptor, although modest, is a significant characteristic of the compound. snmjournals.orgnih.gov

The selectivity of 4-Iododexetimide is a crucial factor in its potential applications. For instance, in vivo studies in M1 knockout mice showed a significant reduction in ¹²⁷I-Iododexetimide binding in the frontal cortex compared to wild-type mice, while no such reduction was observed in M2-M5 knockout mice. snmjournals.orgnih.gov This suggests that in brain regions with high M1 receptor density, the binding of 4-Iododexetimide is predominantly to this subtype. snmjournals.orgsnmjournals.orgresearchgate.net

Selectivity Ratios of ¹²⁷I-Iododexetimide for Human mAChR Subtypes (Based on Binding Affinity)

| Receptor Comparison | Selectivity Ratio (Fold-preference for M1) |

|---|---|

| M1 vs M2 | ~4 |

| M1 vs M4 | ~2 |

| M1 vs M5 | ~4 |

Ratios calculated from reported selectivity data. snmjournals.orgsnmjournals.org

Competitive Binding Studies with Endogenous Ligands (e.g., Acetylcholine) and Reference Compounds

Competitive binding studies are essential to understand how a compound interacts with the receptor in the presence of its natural ligand or other known drugs. Studies have shown that acetylcholine, the endogenous agonist for muscarinic receptors, competes with 4-[¹²⁵I]iododexetimide for binding to mAChRs in porcine brain synaptosomes in a dose-dependent manner. nih.gov Specifically, a 500 µM concentration of acetylcholine was able to inhibit 50% of the total specific binding of 4-[¹²⁵I]iododexetimide when both were added simultaneously. nih.gov This demonstrates that 4-Iododexetimide binds to the same site as acetylcholine, a hallmark of an orthosteric ligand.

Furthermore, its binding can be blocked by other known muscarinic antagonists like atropine (B194438). In studies on rat hearts, pre-injection of atropine blocked approximately 60% of the in vivo accumulation of 4-[¹²⁵I]iododexetimide. nih.govresearchgate.netsnmjournals.org In vivo competition studies in rats have also been performed with other compounds like the M1/M4 receptor agonist xanomeline (B1663083) and the M1 receptor antagonist olanzapine (B1677200), both of which were able to inhibit the binding of ¹²³I-iododexetimide in M1-rich brain areas. snmjournals.orgnih.gov In contrast, haloperidol, which has a low affinity for the M1 receptor, had no effect on its binding. snmjournals.orgsnmjournals.orgnih.gov

Radioligand Binding Kinetics (Bmax and Kd in tissue homogenates)

Radioligand binding kinetic studies provide valuable information about the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for those receptors (Kd). turkupetcentre.netgraphpad.comnih.gov In studies using rat myocardial tissue homogenates, the Bmax for 4-[¹²⁵I]iododexetimide was found to be significantly higher in the atrium than in the ventricle, indicating a greater density of muscarinic receptors in the atrial tissue. snmjournals.org Specifically, the Bmax in the atrium was 106 ± 22 fmol/mg of protein, while in the circular muscle it was 81 ± 16 fmol/mg of protein. The Kd in these studies was determined to be 14.0 nM for rat myocardial mAChR. nih.govresearchgate.net In human esophageal smooth muscle, the Bmax for [³H]Quinuclidinyl benzylate, a classic muscarinic radioligand, was found to be 106 ± 22 fmol/mg of protein in longitudinal muscle and 81 ± 16 fmol/mg of protein in circular muscle, with Kd values of 68 ± 9 pM and 79 ± 15 pM, respectively.

Bmax and Kd Values in Tissue Homogenates

| Tissue | Radioligand | Bmax (fmol/mg protein) | Kd |

|---|---|---|---|

| Rat Myocardium (Atrium) | 4-[¹²⁵I]iododexetimide | Significantly higher than ventricle | 14.0 nM |

| Human Esophageal Longitudinal Muscle | [³H]Quinuclidinyl benzylate | 106 ± 22 | 68 ± 9 pM |

| Human Esophageal Circular Muscle | [³H]Quinuclidinyl benzylate | 81 ± 16 | 79 ± 15 pM |

Data from various tissue homogenate studies. nih.govresearchgate.netsnmjournals.org

In Vitro Functional Pharmacological Characterization

Beyond simply binding to a receptor, it is crucial to determine whether a compound activates (agonist) or blocks (antagonist) the receptor's function. Functional assays provide this critical information.

Assessment of Agonist/Antagonist Properties at Specific mAChR Subtypes (e.g., using GTPγ³⁵S binding assay)

The guanosine (B1672433) 5'-[γ-³⁵S-thio]triphosphate (GTPγ³⁵S) binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as mAChRs. creative-bioarray.comnih.govnih.gov This assay has been instrumental in characterizing the functional properties of 4-Iododexetimide.

Studies using membranes from CHO cells expressing human mAChR subtypes have shown that ¹²⁷I-Iododexetimide acts as an antagonist. snmjournals.orgsnmjournals.org In these experiments, ¹²⁷I-Iododexetimide was shown to inhibit the agonist-induced stimulation of [³⁵S]GTPγS binding. The compound displayed the greatest potency in antagonizing the M1 receptor. snmjournals.orgsnmjournals.org The half-maximal inhibitory concentration (IC₅₀) for the M1 receptor was 31 nM. snmjournals.orgsnmjournals.org The potency at other subtypes was lower, with IC₅₀ values of 643 nM for M2, 157 nM for M3, 82 nM for M4, and 566 nM for M5. snmjournals.org These functional data corroborate the binding affinity profile, indicating a preference for the M1 receptor. snmjournals.orgsnmjournals.org

Functional Antagonist Activity of ¹²⁷I-Iododexetimide at Human mAChR Subtypes (GTPγ³⁵S Assay)

| Receptor Subtype | Mean IC₅₀ (nM) | Selectivity Ratio vs M1 |

|---|---|---|

| M1 | 31 | - |

| M2 | 643 | 20.7 |

| M3 | 157 | 5.1 |

| M4 | 82 | 2.6 |

| M5 | 566 | 18.3 |

Data from GTPγ³⁵S binding assays on recombinant human mAChR subtypes. snmjournals.orgsnmjournals.orgsnmjournals.org

Modulation of Intracellular Signaling Pathways (e.g., G-protein coupling)

In Vivo Preclinical Pharmacological Investigations in Animal Models

In vivo receptor occupancy studies are essential for understanding the relationship between drug concentration and target engagement in a living organism. bicycletherapeutics.com For 4-iododexetimide, these studies have been conducted in rodents to determine the extent to which the compound binds to muscarinic receptors in the brain and other organs. snmjournals.orgsnmjournals.org

Studies using radiolabeled 4-iododexetimide ([¹²³I]iododexetimide and [¹²⁵I]iododexetimide) have demonstrated significant binding in M1 receptor-rich brain regions of rats, such as the cortex and striatum. snmjournals.orgsnmjournals.org This binding was shown to be specific, as it could be reduced in a dose-dependent manner by the M1/M4 receptor agonist xanomeline. snmjournals.orgsnmjournals.org In contrast, no such reduction was observed in the cerebellum, a region with a low density of M1 receptors. snmjournals.org

Further validation of M1 receptor-specific binding was achieved using knockout mice. A significant reduction in [¹²⁷I]iododexetimide binding was observed in M1 knockout mice compared to wild-type and other muscarinic receptor subtype knockout mice. snmjournals.orgresearchgate.net In peripheral organs, studies in rats have shown high accumulation of [¹²⁵I]iododexetimide in the heart, specifically the atrium and ventricle, which could be blocked by approximately 60% with the pre-injection of atropine, a non-selective muscarinic antagonist. nih.gov

| Species | Radioligand | Organ/Tissue | Key Findings | Reference |

| Rat | [¹²⁷I]iododexetimide | Frontal Cortex, Striatum | Binding reduced by M1/M4 agonist xanomeline in a dose-dependent manner. | snmjournals.orgsnmjournals.org |

| Rat | [¹²⁷I]iododexetimide | Cerebellum | No significant change in binding with xanomeline administration. | snmjournals.org |

| Mouse | [¹²⁷I]iododexetimide | Frontal Cortex | Binding significantly reduced in M1 knockout mice compared to wild-type. | snmjournals.orgresearchgate.net |

| Rat | [¹²⁵I]iododexetimide | Atrium, Ventricle | High accumulation, blocked by ~60% with atropine. | nih.gov |

| Rat | [¹²⁵I]iodolevetimide | Atrium, Ventricle | Accumulation was 63% lower than [¹²⁵I]iododexetimide and not blocked by atropine. | nih.gov |

A hallmark of the pharmacological activity of many chiral compounds is stereospecificity, where one enantiomer is significantly more active than the other. researchgate.net Dexetimide (B1670337), the parent compound of 4-iododexetimide, exhibits pronounced stereospecificity. nih.govdrugfuture.com The dextroenantiomer, dexetimide, is responsible for the pharmacological activity, while the levoenantiomer, levetimide (B1674941), is largely inactive. researchgate.netdrugfuture.com

This stereoselectivity extends to 4-iododexetimide. In vivo studies in mice using [¹²⁵I]-4-iododexetimide and its inactive enantiomer, [¹²⁵I]-4-iodolevetimide, demonstrated that [¹²⁵I]-4-iododexetimide shows high-affinity, specific binding to muscarinic acetylcholine receptors in the brain. nih.gov In contrast, [¹²⁵I]-4-iodolevetimide serves as a marker for non-specific binding. nih.gov

Similarly, in the rat heart, the accumulation of [¹²⁵I]iododexetimide was significantly higher than that of [¹²⁵I]iodolevetimide. nih.gov Furthermore, the binding of [¹²⁵I]iododexetimide was blockable by atropine, indicating specific binding to muscarinic receptors, whereas the accumulation of [¹²⁵I]iodolevetimide was unaffected by atropine. nih.gov In guinea-pig atria, dexetimide was found to be over 6000 times more potent as an antagonist than levetimide. nih.gov

Pharmacodynamics examines the physiological and biochemical effects of a drug on the body. msdvetmanual.com For 4-iododexetimide, its pharmacodynamic effects in animal models are directly linked to its antagonism of muscarinic receptors. snmjournals.org

In rats, the administration of olanzapine, an antipsychotic with M1 receptor antagonist properties, significantly decreased the binding of [¹²³I]iododexetimide in M1-rich brain regions. snmjournals.orgsnmjournals.org Conversely, haloperidol, which has low affinity for M1 receptors, did not significantly affect [¹²³I]iododexetimide binding. snmjournals.orgsnmjournals.org These findings demonstrate that the in vivo binding of 4-iododexetimide is sensitive to pharmacodynamic challenges by other drugs that interact with the same receptor.

The ability of the M1/M4 agonist xanomeline to reduce [¹²⁷I]iododexetimide levels in the rat frontal cortex and striatum further illustrates the direct relationship between receptor engagement and a measurable pharmacodynamic response. snmjournals.orgsnmjournals.org These types of studies are crucial for establishing the in vivo relevance of the receptor binding observed in vitro and for predicting potential drug-drug interactions. who.inteupati.eu

Molecular Mechanisms of Receptor Interaction

Structural Basis of 4-Iododexetimide Binding to mAChR Subtypes

Understanding the binding of 4-Iododexetimide at a molecular level is crucial for elucidating its pharmacological profile. While a definitive crystal structure of 4-Iododexetimide bound to a muscarinic receptor subtype remains to be determined, significant insights have been gleaned from radioligand binding assays and homology modeling studies.

Radioligand binding experiments have demonstrated that 4-Iododexetimide exhibits high affinity for all five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). pnas.orgsnmjournals.orgsnmjournals.org Notably, it displays a preferential, albeit modest, selectivity for the M1 receptor subtype. snmjournals.orgsnmjournals.orgnih.gov Studies have reported a very high affinity for the human M1 receptor, with a mean inhibitory constant (Ki) of 337 pM. pnas.orgsnmjournals.orgpnas.org The affinity for the other subtypes is also in the high picomolar to low nanomolar range, with a rank order of selectivity that can vary between studies but generally shows M1 > M4 > M2/M5 > M3. pnas.orgsnmjournals.org For instance, one study found the affinity for the M1 receptor to be 1.9 to 16.9 times higher than for the other four mAChR subtypes. pnas.org

Table 1: Binding Affinities (Ki) of 4-Iododexetimide for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean Ki (pM) | Selectivity vs. M1 |

|---|---|---|

| M1 | 337 | - |

| M2 | - | 4-fold lower |

| M3 | - | - |

| M4 | - | 2-fold lower |

| M5 | - | 4-fold lower |

Data sourced from studies on recombinant human mAChRs. pnas.orgsnmjournals.org The exact Ki values for M2, M3, and M5 were not explicitly stated in the provided search results, but their selectivity relative to M1 was.

In the absence of direct crystallographic data, homology modeling has been employed to predict the binding pose of 4-Iododexetimide and related ligands within the orthosteric binding pocket of mAChRs. biorxiv.orgupc.edu These models are often based on the crystal structures of related receptors, such as the rat M3 mAChR. biorxiv.org The orthosteric binding site, where the endogenous agonist acetylcholine binds, is a highly conserved pocket located deep within the transmembrane core of the receptor. snmjournals.org Molecular modeling suggests that ligands like 4-Iododexetimide, being an antagonist, occupy this orthosteric site, thereby preventing the binding of acetylcholine. nih.govnih.gov The interaction is thought to be stabilized by non-polar forces, such as van der Waals and hydrophobic interactions, with key amino acid residues within the binding pocket. biorxiv.org

Conformational Dynamics of mAChRs Upon 4-Iododexetimide Binding

The binding of a ligand to a G protein-coupled receptor (GPCR) like the mAChR is not a simple lock-and-key event but rather a dynamic process that involves conformational changes in the receptor. frontiersin.org While specific studies detailing the precise conformational shifts induced by 4-Iododexetimide are not extensively available, general principles of antagonist binding to mAChRs provide a framework for understanding these dynamics.

Antagonists, including 4-Iododexetimide, are thought to stabilize the receptor in an inactive or resting conformation. pnas.org This is in contrast to agonists, which promote an active conformation that facilitates G protein coupling and downstream signaling. pnas.org The binding of an antagonist in the orthosteric pocket prevents the conformational rearrangements necessary for receptor activation. pnas.org

Molecular dynamics simulations of mAChRs have revealed that the transition between inactive and active states involves significant rearrangements of a network of aromatic residues surrounding the orthosteric binding pocket. biorxiv.org The binding of an antagonist is believed to differentially alter the interacting patterns of these critical aromatic residues, stabilizing them into distinct conformations that characterize the inactive state. biorxiv.org This stabilization of the inactive state effectively blocks the receptor's ability to initiate a cellular response.

Allosteric Modulation and Orthosteric Binding Site Interactions

Muscarinic acetylcholine receptors possess both an orthosteric binding site and at least one allosteric binding site, which are topographically distinct. nih.govmdpi.comnih.gov 4-Iododexetimide binds to the orthosteric site, where it directly competes with the endogenous agonist, acetylcholine. nih.govnih.gov This competitive antagonism is a hallmark of its mechanism of action. nih.gov

Allosteric modulators, on the other hand, bind to a different site on the receptor and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of orthosteric ligands. mdpi.comwikipedia.org The binding of an allosteric modulator induces a conformational change in the receptor that is transmitted to the orthosteric site, thereby influencing the binding of ligands like 4-Iododexetimide. mdpi.comnih.gov

While there are no specific studies detailing the direct allosteric modulation of 4-Iododexetimide binding, the existence of allosteric sites on mAChRs presents a potential mechanism for regulating its interaction with the receptor. For instance, a PAM could theoretically increase the affinity of 4-Iododexetimide for the receptor, while a NAM could decrease it. This interplay between orthosteric and allosteric sites adds a layer of complexity to the pharmacology of mAChRs and suggests that the binding of 4-Iododexetimide could be influenced by endogenous or exogenous allosteric modulators. The "common" allosteric binding site on mAChRs has been located in the extracellular vestibule of the receptor. nih.gov

Implications of Binding Characteristics for Receptor Activation State (high-affinity vs. low-affinity)

G protein-coupled receptors, including mAChRs, can exist in different affinity states for their ligands. Agonists typically exhibit higher affinity for the "high-affinity state" of the receptor, which is the conformation that is coupled to a G protein and is capable of initiating a signal. snmjournals.orgnih.gov In contrast, antagonists often show similar affinity for both the high-affinity and "low-affinity" (uncoupled) states of the receptor. snmjournals.orgsnmjournals.orgnih.gov

Development and Validation As a Radioligand for Preclinical Molecular Imaging

Design Principles for Muscarinic Receptor Imaging with Radioiodinated Ligands

The design of effective radioligands for muscarinic receptor imaging is guided by several key principles. These ligands must exhibit high affinity and specificity for the target receptor to ensure a strong and clear signal. For SPECT imaging, the introduction of a radioisotope like iodine-123 is necessary. This process, however, should not significantly alter the ligand's binding characteristics.

A critical aspect of ligand design is the ability to cross the blood-brain barrier to reach central nervous system receptors. mdpi.com Furthermore, the ideal radioligand should have favorable kinetics, meaning it should clear from non-target tissues to provide a good signal-to-noise ratio. mdpi.com The development of [¹²³I]-4-Iododexetimide was a significant step forward, as earlier attempts with other ligands were often hampered by high retention in the lungs and significant non-specific binding. nih.gov The use of stereoisomers, such as the active enantiomer dexetimide (B1670337) and its inactive form levetimide (B1674941), provides a powerful tool for differentiating specific receptor binding from non-specific uptake. researchgate.netnih.gov

Preclinical Evaluation of [¹²³I]-4-Iododexetimide for SPECT Imaging

The preclinical evaluation of [¹²³I]-4-Iododexetimide has been extensive, involving studies in various animal models to validate its efficacy as a SPECT imaging agent for muscarinic receptors. nih.govnih.gov

Ex vivo biodistribution studies in rats have been instrumental in characterizing the uptake and clearance of [¹²³I]-4-Iododexetimide. These studies involve administering the radioligand to animals and then, at various time points, measuring the radioactivity in different organs and tissues.

Research has shown high uptake of the tracer in muscarinic receptor-rich regions of the brain, such as the cortex and striatum, while regions with low receptor density, like the cerebellum, exhibit significantly less accumulation. nih.govnih.gov In peripheral tissues, studies have demonstrated high cardiac uptake. For instance, in rats, the heart uptake was found to be 2.4% of the injected dose per gram (%ID/g) at 10 minutes post-injection, with a favorable heart-to-lung activity ratio of 5:1. nih.gov This high cardiac uptake has positioned [¹²³I]-N-methyl-4-iododexetimide as a promising agent for imaging myocardial muscarinic receptors. nih.gov

Table 1: Ex Vivo Biodistribution of [¹²³I]-4-Iododexetimide in Rats This table is interactive. You can sort and filter the data.

| Tissue | Uptake (%ID/g at 10 min) | Heart-to-Lung Ratio | Reference |

|---|---|---|---|

| Heart | 2.4 | 5:1 | nih.gov |

| Lung | - | - | nih.gov |

| Brain (Cortex) | High | - | nih.govnih.gov |

| Brain (Striatum) | High | - | nih.gov |

| Brain (Cerebellum) | Low | - | nih.gov |

In vivo SPECT imaging studies in animals, including rats and greyhounds, have confirmed the findings from ex vivo biodistribution. nih.govnih.gov These studies utilize specialized small-animal SPECT scanners to visualize the distribution of [¹²³I]-4-Iododexetimide in real-time.

The general methodology for these studies involves the intravenous injection of the radiotracer, followed by dynamic or static SPECT scans over a period of time. radiologycafe.commediso.com Image acquisition parameters, such as the type of collimator, energy window, and scan duration, are optimized to achieve high-quality images. radiologycafe.comnih.gov For instance, a high-resolution collimator is crucial for maximizing spatial resolution. radiologycafe.com The energy window is typically centered around the 159 keV gamma peak of iodine-123. nih.gov Dynamic imaging in greyhounds has shown rapid and high myocardial uptake with low lung binding, achieving stable heart-to-lung activity ratios of over 2.5:1 between 10 and 30 minutes, which is ideal for SPECT imaging. nih.gov

Quantitative analysis of SPECT images allows for the precise measurement of radiotracer uptake in different brain regions. This is often achieved by drawing regions of interest (ROIs) on the reconstructed images and calculating the radioactivity concentration within these areas. nih.gov

Studies have consistently shown that the regional distribution of [¹²³I]-4-Iododexetimide in the brain correlates well with the known density of muscarinic receptors. nih.gov The highest uptake is observed in the neostriatum, followed by the neocortex and thalamus, with the lowest uptake in the cerebellum. nih.gov This pattern of distribution is a strong indicator of the tracer's specificity for muscarinic receptors. nih.gov Quantitative methods, such as calculating the ratio of uptake in a target region to a reference region (e.g., cerebellum), are used to estimate receptor availability. researchgate.net

Table 2: Regional Brain Uptake of [¹²³I]-4-Iododexetimide This table is interactive. You can sort and filter the data.

| Brain Region | Relative Uptake | Reference |

|---|---|---|

| Neostriatum | Highest | nih.gov |

| Neocortex | High | nih.gov |

| Thalamus | Moderate | nih.gov |

| Cerebellum | Lowest | nih.gov |

A key strength in the validation of [¹²³I]-4-Iododexetimide is the use of its pharmacologically inactive enantiomer, [¹²³I]-4-Iodolevetimide. nih.gov Dexetimide binds with high affinity to muscarinic receptors, while levetimide does not. nih.gov By comparing the brain uptake of both radiotracers, researchers can distinguish between specific binding to receptors and non-specific binding. nih.gov

In vivo studies have demonstrated that while [¹²³I]-4-Iododexetimide accumulates and is retained in receptor-rich areas, [¹²³I]-4-Iodolevetimide shows a much lower and more uniform distribution throughout the brain, which decreases rapidly after injection. researchgate.netnih.gov The activity of [¹²³I]-4-Iododexetimide in the neocortex and neostriatum can be six to seven times higher than that of [¹²³I]-4-Iodolevetimide at equilibrium. nih.gov This stark difference provides compelling evidence that [¹²³I]-4-Iododexetimide binding is predominantly specific to muscarinic receptors, while [¹²³I]-4-Iodolevetimide's uptake represents the non-specific component. nih.gov Blocking studies, where a non-radioactive muscarinic antagonist is administered prior to the radiotracer, further confirm the specificity by showing a significant reduction in [¹²³I]-4-Iododexetimide uptake in receptor-rich regions. nih.gov

Kinetic modeling is a mathematical approach used to analyze the dynamic data from PET and SPECT scans to provide quantitative estimates of physiological parameters, such as receptor density and affinity. researchgate.netnih.gov Compartmental models are often employed, which describe the exchange of the radiotracer between different physiological compartments, such as blood plasma, free tissue, and specifically bound tissue. nih.govbiorxiv.org

For [¹²³I]-4-Iododexetimide, kinetic analysis helps to understand its transport across the blood-brain barrier and its binding to muscarinic receptors. nih.gov The use of dynamic SPECT imaging allows for the generation of time-activity curves for different brain regions. nih.gov These curves, along with an arterial input function (a measure of the radiotracer concentration in the blood over time), are used to fit the data to a suitable compartmental model. nih.gov While detailed kinetic modeling studies specifically for [¹²³I]-4-iododexetimide in preclinical models are part of the broader validation process, the principles of such analyses are well-established in nuclear medicine for quantifying receptor binding parameters. nih.govnih.gov

Assessment of Specific vs. Nonspecific Binding using Inactive Enantiomers (e.g., [¹²³I]-4-Iodolevetimide)

Comparative Analysis with Other Muscarinic Receptor Radioligands in Preclinical Imaging

The development and validation of 4-Iododexetimide as a radioligand for preclinical molecular imaging have been substantiated through rigorous comparative analyses with other existing muscarinic receptor radioligands. These studies have been crucial in highlighting its specific advantages and characterizing its unique binding profile, particularly its preference for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) subtype.

A significant advantage of [¹²³I]4-iododexetimide lies in its synthetic properties when compared to other non-selective SPECT tracers like [¹²³I]QNB ((R,R)[¹²³I]-iodoquinuclidinylbenzilate). [¹²³I]4-iododexetimide can be synthesized with a higher specific activity and a much greater synthetic yield, making it a more practical and preferable radioligand for assessing M1 receptor binding. snmjournals.org While both [¹²³I]4-iododexetimide and [¹²³I]QNB have been used to measure muscarinic receptors in individuals with schizophrenia, with both showing high affinity for M1 and M4 receptors, the pharmacological profile of [¹²³I]4-iododexetimide demonstrates superior selectivity for the M1 receptor subtype. frontiersin.orgfrontiersin.orgresearchgate.net

A key aspect of the preclinical validation of 4-Iododexetimide is the use of its pharmacologically inactive enantiomer, [¹²³I]4-iodolevetimide. This stereoisomer serves as a crucial control for measuring nonspecific binding. capes.gov.brosti.gov In vivo studies in human brain imaging demonstrated that at equilibrium, the activity of [¹²³I]4-iododexetimide in M1-rich regions like the neocortex and neostriatum was six to seven times higher than that of [¹²³I]4-iodolevetimide. capes.gov.br This stark difference underscores that [¹²³I]4-iododexetimide binding is predominantly specific to muscarinic receptors, while [¹²³I]4-iodolevetimide effectively represents the non-specific binding component. capes.gov.br

In vitro competitive binding experiments have meticulously characterized the affinity of 4-Iododexetimide for each of the five human muscarinic receptor subtypes (M1-M5). These studies revealed that while 4-Iododexetimide displays high affinity for multiple subtypes, it has the highest affinity for the M1 receptor. snmjournals.orgsnmjournals.org The binding affinity (Ki) is in the picomolar range for the M1 receptor, showing a notable selectivity over the other subtypes. snmjournals.orgsnmjournals.org

Table 1: In Vitro Binding Affinity (Ki) of 4-Iododexetimide for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (pM) | Selectivity Ratio vs. M1 |

|---|---|---|

| M1 | 337 | - |

| M2 | 1,358 | 4.0 |

| M3 | 5,694 | 16.9 |

| M4 | 645 | 1.9 |

| M5 | 1,332 | 4.0 |

Data sourced from Bakker et al. (2015) snmjournals.orgsnmjournals.org

Functional antagonism studies, using a GTPγ³⁵S binding assay, further support the preferential binding to the M1 receptor. The half-maximal inhibitory concentration (IC50) for the M1 receptor was significantly lower than for the other subtypes, indicating greater potency at this receptor. snmjournals.orgsnmjournals.org

Table 2: In Vitro Functional Antagonism (IC50) of 4-Iododexetimide at Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Selectivity Ratio vs. M1 |

|---|---|---|

| M1 | 31 | - |

| M2 | 643 | 20.7 |

| M3 | 157 | 5.1 |

| M4 | 82 | 2.6 |

| M5 | 566 | 18.3 |

Data sourced from Bakker et al. (2015) snmjournals.orgsnmjournals.org

The in vivo selectivity of 4-Iododexetimide for the M1 receptor was compellingly demonstrated in studies using knockout (KO) mice. In these experiments, the binding of [¹²⁷I]4-iododexetimide was significantly reduced in the frontal cortex of M1 KO mice compared to wild-type mice and M2-M5 KO mice. nih.govsnmjournals.org This provides strong evidence that the in vivo signal from [¹²³I]4-iododexetimide predominantly reflects binding to M1 receptors. snmjournals.orgsnmjournals.org

While direct preclinical imaging comparisons with newer, highly selective PET radioligands for other muscarinic receptor subtypes are less common, the established characteristics of 4-Iododexetimide position it as a valuable tool. For instance, while a tracer like [¹⁸F]FP-TZTP shows some in vitro selectivity for the M2 subtype, 4-Iododexetimide's profile is clearly distinct with its M1 preference. snmjournals.orgnih.gov

Furthermore, a PET analog, 4-[¹⁸F]fluorobenzyl-dexetimide (F-DEX), has been developed. Dosimetry studies have shown that the radiation dose associated with F-DEX is comparable to other ¹⁸F-labeled tracers and lower than that of SPECT tracers used for muscarinic receptor imaging, including [¹²³I]4-iododexetimide (I-DEX). nih.gov This suggests that PET imaging with F-DEX could be an attractive alternative for future studies, building on the foundational understanding established with 4-Iododexetimide. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Identification of Structural Moieties Critical for mAChR Affinity and Selectivity

The high affinity of dexetimide (B1670337) derivatives for muscarinic receptors is attributed to several key structural components. The core structure of dexetimide itself provides a potent framework for mAChR antagonism. SAR studies have identified the following moieties as critical:

The Piperidine (B6355638) Ring and its Nitrogen: The basic nitrogen atom in the piperidine ring is a crucial feature for interaction with the mAChR. It is typically protonated at physiological pH, forming a cationic head that interacts with a conserved aspartate residue (Asp105 in the M1 receptor) in the transmembrane domain 3 (TM3) of the receptor. researchgate.net The stereochemistry at the chiral center (C2 of the piperidine ring) is paramount. Dexetimide, the (S)-enantiomer, is the pharmacologically active form, while its (R)-enantiomer, levetimide (B1674941), is largely inactive. nih.gov This stereoselectivity highlights the specific spatial arrangement required for optimal receptor binding.

The Diphenylmethyl Moiety: The two phenyl rings are essential for establishing high-affinity binding. Modifications to these rings, such as halogenation, have been systematically explored to enhance binding or introduce properties suitable for imaging.

The Imidazolidinone Ring: This heterocyclic system is another key component of the pharmacophore.

The introduction of a halogen atom onto one of the phenyl rings was a key strategy in developing analogs. A study that synthesized a series of halogenated dexetimide analogs found that the position and nature of the halogen significantly influenced affinity. acs.orgnih.gov Placing an iodine atom at the 4-position (para-position) of one phenyl ring resulted in 4-iododexetimide, a compound that retains high affinity for mAChRs. acs.orgnih.gov This modification was particularly strategic for developing a radiotracer, as it provided a site for labeling with iodine radioisotopes (¹²³I or ¹²⁵I) without detrimentally affecting the molecule's ability to bind to the target receptor. nih.gov In vitro studies showed that 4-iododexetimide exhibits high affinity, particularly for the M1 subtype of mAChRs, with modest selectivity over other subtypes. nih.gov

Rational Design and Synthesis of 4-Iododexetimide Analogs

The rational design of 4-iododexetimide analogs has been driven by the need to fine-tune receptor selectivity and to create suitable radioligands for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The "rational design" approach uses existing SAR knowledge to make targeted chemical modifications. sydney.edu.aunih.gov

The synthesis of 4-iododexetimide and its analogs typically involves multi-step processes starting from precursors of the dexetimide scaffold. acs.org For instance, the synthesis of a series of halogenated racemic analogs of dexetimide was undertaken to evaluate their affinity for the mAChR. nih.gov The key step for creating 4-iododexetimide involves the introduction of the iodine atom onto the phenyl ring. This can be achieved through various iodination methods on a suitable precursor, such as a derivative with a leaving group (e.g., a trialkylstannyl group) that can be replaced by a radioiodine atom. acs.org

A primary example of analog development based on rational design is the synthesis of the two stereoisomers:

4-Iododexetimide ((S)-isomer): The active enantiomer designed to bind specifically to mAChRs. nih.gov

4-Iodolevetimide ((R)-isomer): The pharmacologically inactive enantiomer. nih.gov

The synthesis of 4-iodolevetimide was crucial because it could be used as a control in imaging studies to measure nonspecific binding in the brain, allowing for a more accurate quantification of specific receptor occupancy by 4-iododexetimide. nih.gov

Evaluation of Modified Analogs for Improved Receptor Binding Profile or Imaging Characteristics

The evaluation of newly synthesized analogs is a critical step to determine if the rational design goals have been met. This involves in vitro binding assays and, for imaging agents, in vivo biodistribution studies. nih.gov

A study systematically compared the affinity of various halogenated dexetimide analogs for mAChRs in rat brain homogenates. The inhibitory constant (Ki), a measure of affinity, was determined for each compound. Lower Ki values indicate higher affinity. The results demonstrated that while fluorination and chlorination at the 4-position yielded high-affinity compounds, the 4-iodo derivative (4-iododexetimide) also displayed potent binding, making it a suitable candidate for radioiodination. acs.orgnih.gov

Further in vitro characterization of (¹²⁷I)-iododexetimide (the non-radioactive "cold" version) on recombinant human mAChR subtypes revealed high affinity, particularly for the M1 receptor, although with only modest selectivity over the other subtypes (M2-M5). nih.gov Despite the modest in vitro selectivity, in vivo studies in knockout mice demonstrated that the binding of [¹²³I]4-iododexetimide was predominantly to M1 receptors. nih.gov This suggests that factors beyond simple affinity, such as regional receptor density and accessibility in the living brain, contribute to its functional M1-preferential binding profile. nih.gov

The table below summarizes the binding affinities of dexetimide and its 4-halo analogs for muscarinic receptors from rat brain homogenates.

| Compound | Halogen Substitution | IC₅₀ (nM) |

| Dexetimide | None | 1.1 |

| 4-Fluorodexetimide | 4-Fluoro | 1.0 |

| 4-Chlorodexetimide | 4-Chloro | 1.7 |

| 4-Bromodexetimide | 4-Bromo | 1.8 |

| 4-Iododexetimide | 4-Iodo | 3.0 |

| 2-Chlorodexetimide | 2-Chloro | 2.5 |

| 2-Bromodexetimide | 2-Bromo | 4.8 |

| 2-Iododexetimide | 2-Iodo | 20 |

| Data sourced from Wilson et al., J. Med. Chem. 1989. acs.org |

This data clearly shows that substitution at the 4-position of the phenyl ring is generally well-tolerated, maintaining high affinity, whereas substitution at the 2-position, especially with a bulky iodine atom, leads to a significant decrease in binding affinity. acs.org

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

While specific computational studies focusing exclusively on 4-iododexetimide are not extensively detailed in the provided search results, the use of these techniques is a well-established practice in modern medicinal chemistry for understanding SAR. wikipedia.orgsydney.edu.au Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are invaluable for analyzing ligand-receptor interactions. nih.govmdpi.com

Molecular Docking: This technique involves placing a virtual model of a ligand (like 4-iododexetimide) into the 3D structure of its target receptor (mAChR). mdpi.com Crystal structures of several mAChR subtypes are available, which facilitate these simulations. researchgate.netbiorxiv.org Docking studies can predict the binding pose of the ligand in the receptor's orthosteric site, highlighting key interactions, such as the ionic bond between the protonated nitrogen of the piperidine ring and the conserved aspartate residue, as well as hydrophobic or halogen-bonding interactions between the phenyl rings and amino acid residues in the binding pocket. researchgate.netmdpi.com Such studies can explain why substitutions at certain positions (like the 2-position) are detrimental to binding due to steric clashes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR aims to build a mathematical model that correlates the chemical properties of a series of compounds with their biological activity. wikipedia.orgui.ac.idnih.gov For a series of dexetimide analogs, a QSAR model could be developed using descriptors such as hydrophobicity (LogP), electronic properties (e.g., Hammett constants of the substituents), and steric parameters (e.g., molar refractivity). dibru.ac.in By analyzing the data from the table in section 6.3, a QSAR model could quantify the relationship between the size and electronegativity of the halogen at different positions and the resulting binding affinity (Ki or IC₅₀). ui.ac.id These models help in predicting the affinity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts towards compounds with the most promising profiles. dibru.ac.in The infrequent application of these computational methods in the early development of mAChR radiotracers has been noted, but their use is becoming more common in modern drug and tracer design. nih.gov

Metabolism Studies in Preclinical Models and in Vitro Systems

In Vitro Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes from Animal Models)

In vitro metabolic stability assays are fundamental in drug discovery and development for predicting a compound's behavior in a living system (in vivo). nuvisan.com These assays typically utilize subcellular fractions, such as liver microsomes or intact hepatocytes, from various animal species to model the metabolic processes that occur primarily in the liver. evotec.comcn-bio.com The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes, responsible for the clearance of a majority of marketed drugs. evotec.com

The primary goal of these assays is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize it. nuvisan.com In a typical experiment, the compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (like NADPH for Phase I metabolism). evotec.comsrce.hr The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From these measurements, key pharmacokinetic parameters such as the metabolic half-life (t½) and the in vitro intrinsic clearance are calculated. nuvisan.comanimbiosci.org This data helps in predicting in vivo hepatic clearance and potential bioavailability. nuvisan.comsrce.hr

While specific metabolic stability data for 4-Iododexetimide from microsomal or hepatocyte assays is not extensively detailed in the public literature, the process is a standard part of preclinical characterization. pharmafeatures.com The data generated from such studies for a given compound would typically be presented as shown in the illustrative table below, comparing its stability across different species, which is crucial for interspecies scaling. animbiosci.orgnih.gov

| Species | Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Identification and Characterization of Metabolites in Animal Samples (e.g., brain, blood, urine from rodents)

Following in vitro assessment, in vivo studies in animal models, typically rodents, are conducted to identify and characterize the metabolites formed. biotechfarm.co.il These studies involve administering the compound to the animal and collecting biological samples such as blood, urine, and brain tissue at various time points. umich.edusnmjournals.orgnih.gov Analytical methods, most commonly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS), are employed to separate, identify, and quantify the parent compound and its metabolites. umich.edunih.gov

For radiolabeled imaging agents like derivatives of dexetimide (B1670337), metabolite analysis is particularly important to understand the nature of the radioactivity measured in tissues. umich.edu For example, studies on the related compound, [¹¹C]PMP, involved sacrificing mice at specific times after injection, homogenizing brain and blood samples, and using thin-layer chromatography to separate the parent compound from its labeled metabolites. umich.edu Similarly, comprehensive metabolite profiling for other drugs has been successfully performed in rat plasma, urine, feces, and brain using advanced LC/MS techniques. nih.gov

While specific metabolites of 4-Iododexetimide are not extensively documented, studies on its fluorinated analog, 2-[¹⁸F]fluorodexetimide, showed substantial radioactivity in the bone of rats, indicating in vivo defluorination. nih.gov In contrast, 4-[¹⁸F]fluorodexetimide showed little bone uptake, suggesting greater stability against this metabolic pathway. nih.gov This highlights that the position of the halogen can significantly influence the metabolic pathway. Such studies are crucial for confirming that the compound being measured in the target tissue is the active parent drug. researchgate.netaging-us.com

| Animal Model | Biological Sample | Analytical Technique | Purpose |

|---|---|---|---|

| Rat/Mouse | Blood/Plasma | LC/MS, HPLC | To identify circulating metabolites. umich.edunih.gov |

| Rat/Mouse | Brain | LC/MS, Chromatography | To determine if metabolites cross the blood-brain barrier. umich.edunih.gov |

| Rat/Mouse | Urine/Feces | LC/MS, NMR | To characterize excretory metabolite profiles. nih.govmdpi.com |

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic methods are fundamental in separating 4-Iododexetimide from precursors, impurities, and by-products, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most prominently utilized chromatographic technique for 4-Iododexetimide. moravek.com It is instrumental in both the purification process following radiosynthesis and for quality control of the final product. researchgate.net Semi-preparative HPLC is often employed to isolate the synthesized [¹²³I]4-Iododexetimide, achieving high chemical and radiochemical purities. google.com For instance, purification of N-methyl-4-iododexetimide using a C18 Novapak column has been reported. google.com The radiochemical purity of the final product is a critical parameter, and analytical HPLC is the standard method for its determination. researchgate.net Reports consistently show that HPLC methods are capable of ensuring a radiochemical purity of greater than 95% to 99%. researchgate.netgoogle.comsnmjournals.org

The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase for the analysis of [¹²³I]4-Iododexetimide and its derivatives involves a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. google.com In one specific method, a solution of acetonitrile and 0.1M ammonium acetate (45:55) was used with a semi-preparative Waters C18 Novapak column. google.com

While less commonly cited for the direct analysis of 4-Iododexetimide itself, Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of 4-Iododexetimide synthesis, GC could be employed to assess the purity of volatile starting materials or to detect the presence of residual solvents. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. wikipedia.org

Table 1: HPLC Conditions for 4-Iododexetimide Analysis and Purification

| Parameter | Example Specification | Source |

| Column | Waters C18 Novapak, semi-preparative (250x7.8 mm) | google.com |

| Mobile Phase | Acetonitrile: 0.1M Ammonium Acetate (45:55) | google.com |

| Flow Rate | 2.5 ml/min | google.com |

| Purity Achieved | >99% (radiochemical and chemical) | google.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of 4-Iododexetimide and its precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of molecules. libretexts.org ¹H NMR spectroscopy has been used to confirm the structure of N-methyl-4-iododexetimide, a derivative of 4-Iododexetimide. google.com The chemical shifts and splitting patterns in the NMR spectrum provide detailed information about the arrangement of protons within the molecule, allowing for unambiguous structural assignment. libretexts.orgrsc.org

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful technique used in the analysis of 4-Iododexetimide. nih.gov LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for the determination of the molecular weight of the compound and its fragments. snmjournals.org This technique has been employed to evaluate the distribution of non-radioactive ¹²⁷I-iododexetimide in the brain. snmjournals.orgsnmjournals.org The mass spectrum provides a precise mass-to-charge ratio, which helps to confirm the identity of the compound and to identify potential metabolites or degradation products. wikipedia.orgnih.gov

Table 2: Spectroscopic Data for 4-Iododexetimide and Related Compounds

| Technique | Compound | Observation | Purpose | Source |

| ¹H NMR | N-methyl-4-iododexetimide | Characteristic proton signals and splitting patterns. | Structural confirmation. | google.com |

| LC-MS | ¹²⁷I-iododexetimide | Determination of molecular weight and quantification in tissue. | Structural identification and biodistribution studies. | snmjournals.orgsnmjournals.org |

Radiometric Analysis for Radiochemical Purity and Concentration (e.g., Radio-HPLC, Gamma Counting)

Given that 4-Iododexetimide is primarily used as a radiotracer, radiometric analysis is essential for its quality control.

Radio-HPLC is a crucial technique that combines HPLC with a radioactivity detector (such as a NaI/Tl detector) to determine the radiochemical purity of the compound. akjournals.comelysia-raytest.com This method allows for the separation of the desired radiolabeled compound from any radioactive impurities. unipr.it The radiochemical purity of [¹²³I]4-Iododexetimide is consistently reported to be high, often exceeding 95%, as determined by radio-HPLC. snmjournals.orgvulcanchem.com

Gamma Counting is used to measure the amount of radioactivity in a sample. lablogic.com This is essential for determining the concentration and specific activity of the radiolabeled 4-Iododexetimide. researchgate.net In biodistribution studies, gamma counters are used to measure the radioactivity in different tissues after administration of the radiotracer, providing quantitative data on its uptake. snmjournals.org For instance, the radioactivity in heart tissues was measured using a gamma counter to assess the binding of [¹²⁵I]4-iododexetimide. snmjournals.org

Method Validation for Reproducibility and Sensitivity in Research Samples

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. npra.gov.my This is critical for ensuring that the results of 4-Iododexetimide analysis are reliable and reproducible. azolifesciences.com

Key parameters for method validation include specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, and robustness. npra.gov.my For methods used in research, reproducibility and sensitivity are of particular importance. nih.gov

The sensitivity of analytical methods for 4-Iododexetimide is crucial, especially when analyzing samples with low concentrations of the compound, such as in biological matrices. The development of methods with low limits of detection and quantification ensures that even small amounts of the tracer can be accurately measured. nih.gov

Preclinical Research Applications and Emerging Directions

Application of 4-Iododexetimide as a Tool for Investigating mAChR Biology in Animal Models

4-Iododexetimide, particularly its radioiodinated forms such as ¹²³I-Iododexetimide and ¹²⁵I-Iododexetimide, serves as a potent antagonist for muscarinic cholinergic receptors. nih.govnih.gov This characteristic allows for the non-invasive imaging and quantification of mAChRs in the brain and heart of animal models. nih.govnih.gov In vivo studies have demonstrated its ability to specifically bind to these receptors. nih.gov For instance, research in rats has shown high accumulation of 4-[¹²⁵I]iododexetimide in the atrium and ventricle, which could be significantly blocked by atropine (B194438), a known muscarinic antagonist. nih.gov

The stereoselectivity of 4-Iododexetimide is a key feature for its use in research. Its active enantiomer, [¹²³I]4-iododexetimide ([¹²³I]IDex), binds with high affinity to mAChRs, while its inactive enantiomer, [¹²³I]4-iodolevetimide ([¹²³I]ILev), does not, thereby providing a measure for nonspecific binding. nih.gov This allows for a more accurate quantification of specific receptor binding in vivo. nih.gov Although considered a non-subtype-selective antagonist in vitro, in vivo studies suggest that [¹²³I]iododexetimide preferentially binds to the M1 receptor subtype due to its high expression in brain regions like the cortex and hippocampus. researchgate.netresearchgate.net This has been further supported by studies in M1 knockout mice, where a significant reduction in binding was observed. snmjournals.org

Investigation of mAChR Dysregulation in Animal Models of Neurological Disorders (e.g., related to cognition, schizophrenia)